2,3-Diethylpyrazine-d5
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Overview
Description
2,3-Diethylpyrazine-d5 is a deuterated derivative of 2,3-Diethylpyrazine, which is a nitrogen-containing heterocyclic compound. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds. This compound is particularly valuable in the field of drug development and analytical chemistry due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylpyrazine-d5 typically involves the deuteration of 2,3-DiethylpyrazineOne common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The reaction conditions are optimized to achieve efficient deuterium incorporation while minimizing side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions
2,3-Diethylpyrazine-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can introduce various functional groups into the pyrazine ring .
Scientific Research Applications
2,3-Diethylpyrazine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in drug development to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.
Mechanism of Action
The mechanism of action of 2,3-Diethylpyrazine-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetic profile. This can lead to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart .
Comparison with Similar Compounds
Similar Compounds
2,3-Diethylpyrazine: The non-deuterated form of 2,3-Diethylpyrazine-d5.
2,3-Dimethylpyrazine: A similar compound with methyl groups instead of ethyl groups.
2,5-Diethylpyrazine: Another isomer with ethyl groups at different positions on the pyrazine ring.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies, making it a valuable tool in various fields of research.
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
141.22 g/mol |
IUPAC Name |
2-ethyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrazine |
InChI |
InChI=1S/C8H12N2/c1-3-7-8(4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3/i1D3,3D2 |
InChI Key |
GZXXANJCCWGCSV-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=NC=CN=C1CC |
Canonical SMILES |
CCC1=NC=CN=C1CC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.